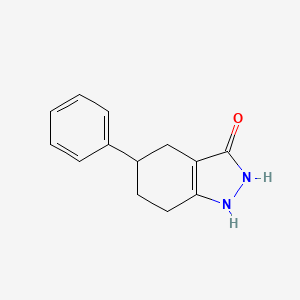

5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

Descripción general

Descripción

5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other medicinal properties . The structure of this compound includes a phenyl group attached to a tetrahydroindazole core, which contributes to its unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst can lead to the formation of the desired indazole derivative . The reaction typically requires heating and may involve additional steps to purify the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .

Análisis De Reacciones Químicas

Types of Reactions

5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol can undergo various chemical reactions, including:

- **

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Actividad Biológica

Overview

5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications due to its anti-inflammatory, antimicrobial, and anticancer properties. The following sections delve into the biological activity of this compound, supported by relevant research findings and data.

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. Key mechanisms include:

- Inhibition of Cyclooxygenase-2 (COX-2) : This compound has been shown to inhibit COX-2 enzyme activity, leading to a reduction in pro-inflammatory mediators such as prostaglandin E2 (PGE2) .

- Induction of Apoptosis : In cancer cells, it activates caspase pathways that promote apoptosis while inhibiting cell proliferation .

- Targeting Kinases : It interacts with specific kinases like CHK1 and CHK2, which are involved in cell cycle regulation and DNA damage response .

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance:

- A study demonstrated that a related compound showed an effective ED50 value of 3.5 mg/kg in carrageenan-induced edema tests .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various bacterial strains. The results are summarized in the following table:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|---|

| 5A | Staphylococcus aureus | 20 | 50 |

| 5A | Escherichia coli | 18 | 75 |

| Control | Penicillin | 25 | 25 |

The above data indicates that the synthesized derivatives possess notable antibacterial activity comparable to standard antibiotics .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell growth positions it as a potential candidate for cancer therapy .

Case Studies

-

Case Study on Anti-inflammatory Effects :

A study involving the administration of a derivative in a rat model demonstrated significant reduction in paw edema after carrageenan injection. The compound's anti-inflammatory action was linked to its ability to inhibit COX enzymes effectively . -

Case Study on Antimicrobial Efficacy :

In a comparative analysis with standard antibiotics, derivatives of this indazole exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using the agar diffusion method .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. It acts as an inhibitor of cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response. By inhibiting COX-2, 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), leading to decreased inflammation in various models.

Anticancer Activity

Research indicates that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. It has shown potential in targeting specific kinases involved in cancer progression, such as CHK1 and CHK2. The compound's ability to interfere with cellular signaling pathways highlights its potential as a therapeutic agent in oncology.

Antimicrobial Effects

The compound exhibits antimicrobial properties against various pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, demonstrating significant inhibitory effects that warrant further investigation for potential use in treating infectious diseases.

Herbicidal Applications

This compound has been identified as a promising herbicide. Studies reveal that it effectively controls a range of broadleaf and grassy weeds without causing significant phytotoxicity to crops like corn and soybean. This selective herbicidal activity makes it suitable for agricultural applications .

Enzyme Interaction Studies

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions. Its role as a COX-2 inhibitor allows researchers to explore the mechanisms of inflammation and pain signaling pathways in cellular models .

Pharmacokinetics and Metabolism

The compound undergoes metabolism primarily via cytochrome P450 enzymes in the liver. Understanding its metabolic pathways is crucial for assessing its pharmacokinetic properties and potential drug interactions.

Case Studies

Propiedades

IUPAC Name |

5-phenyl-1,2,4,5,6,7-hexahydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-13-11-8-10(6-7-12(11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICCKRIEQALKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C3=CC=CC=C3)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.